molecular formula C16H17NO3 B3367874 Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate CAS No. 2004-63-9

Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate

Cat. No.: B3367874
CAS No.: 2004-63-9
M. Wt: 271.31 g/mol
InChI Key: QZJPYBCVSHUWOH-UHFFFAOYSA-N
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Description

Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted with a 4-methoxyphenyl group at the 6-position, a methyl group at the 2-position, and an ethyl ester at the 3-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery. Its applications span antimicrobial agents, anticancer drug candidates, and precursors for hydrazide derivatives .

Properties

IUPAC Name

ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-4-20-16(18)14-9-10-15(17-11(14)2)12-5-7-13(19-3)8-6-12/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJPYBCVSHUWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459543
Record name Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2004-63-9
Record name Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate typically involves the condensation of 4-methoxybenzaldehyde with 2-methylpyridine-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then esterified using ethyl alcohol and an acid catalyst to yield the final compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound’s structural and functional attributes are compared below with analogues differing in substituents, ring systems, and biological activities.

Substituent Variations on the Phenyl Ring

Ethyl 6-(3,4-Dichlorophenyl)-2-Methylpyridine-3-Carboxylate
  • Structural Difference : Replaces the 4-methoxyphenyl group with a 3,4-dichlorophenyl moiety.
  • Impact : The electron-withdrawing chlorine substituents reduce electron density on the pyridine ring, enhancing electrophilic reactivity. This compound is a precursor to hydrazide derivatives (e.g., 6-(3,4-dichlorophenyl)-2-methylpyridine-3-carbohydrazide), which exhibit enhanced antibacterial activity compared to the methoxy-substituted analogue .
  • Applications : Used in synthesizing antibacterial agents targeting Staphylococcus aureus and Escherichia coli.
Ethyl 6-(3,4-Dimethoxyphenyl)-2-Methylpyridine-3-Carboxylate
  • Structural Difference : Features a 3,4-dimethoxyphenyl group.
  • However, steric hindrance may reduce binding efficiency in biological systems.
  • Applications : Intermediate for anticonvulsant and anti-inflammatory agents due to enhanced pharmacokinetic properties .

Core Ring Modifications

Ethyl 4-Methyl-2-Oxo-6-(Trifluoromethyl)-1,2-Dihydropyridine-3-Carboxylate
  • Structural Difference : Incorporates a dihydropyridine ring with a trifluoromethyl group at the 6-position and an oxo group at the 2-position.
  • Impact : The electron-withdrawing trifluoromethyl group and partial saturation of the pyridine ring enhance metabolic stability and membrane permeability. The oxo group facilitates hydrogen bonding in biological targets.
  • Applications : Investigated as a calcium channel blocker analogue with prolonged duration of action in hypertension treatment .
Ethyl 6-(2-Mercapto-4-Methyl-1-Phenyl-1H-Imidazol-5-Yl)-4-(4-Methoxyphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxylate (A6)
  • Structural Difference : Replaces the pyridine’s 6-phenyl group with a mercapto-imidazole moiety and introduces a dihydropyridine core.
  • Impact : The imidazole group enhances binding to breast cancer receptor MCF-7 via sulfur-mediated interactions. The dihydropyridine core improves redox activity, critical for anticancer mechanisms.
  • Biological Activity : Exhibits superior binding energy (-9.2 kcal/mol) compared to the parent compound in QSAR studies, correlating with higher anti-breast cancer activity .

Heterocyclic Hybrid Analogues

Ethyl 2-[(2,5-Dimethylphenyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate
  • Structural Difference : Replaces the pyridine ring with a thiazole ring and introduces a trifluoromethyl group.
  • Impact : The thiazole ring’s sulfur atom increases electronegativity, improving interactions with enzymatic targets. The trifluoromethyl group enhances lipophilicity and bioavailability.
  • Applications: Potential use in antimicrobial and antiviral therapies due to enhanced target specificity .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Applications
Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate Pyridine 4-Methoxyphenyl, methyl, ethyl ester Moderate antimicrobial activity Precursor for hydrazides
Ethyl 6-(3,4-dichlorophenyl)-2-methylpyridine-3-carboxylate Pyridine 3,4-Dichlorophenyl High antibacterial activity Antibacterial agents
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate Dihydropyridine Trifluoromethyl, oxo Calcium channel blockade Hypertension treatment
Compound A6 Dihydropyridine + imidazole Mercapto-imidazole, 4-methoxyphenyl Anti-breast cancer (IC₅₀ = 1.8 μM) MCF-7 inhibition
Ethyl 2-[(2,5-dimethylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Thiazole Trifluoromethyl, dimethylphenyl Antimicrobial (MIC = 4 μg/mL) Antiviral/antibacterial

Key Findings

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups improve solubility but may reduce reactivity, while chloro/trifluoromethyl groups enhance electrophilicity and target binding .
  • Ring Saturation : Dihydropyridine derivatives show improved redox properties and metabolic stability compared to fully aromatic pyridines .
  • Heterocyclic Hybrids : Thiazole and imidazole hybrids exhibit superior biological activity due to enhanced electronic interactions and target specificity .

Biological Activity

Overview

Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a methoxyphenyl group, which enhances its chemical properties and possible interactions within biological systems. Research indicates that it may possess neuroprotective and anti-inflammatory properties, making it a candidate for further pharmacological exploration.

The precise mechanism of action for this compound remains largely uncharacterized. However, similar compounds have demonstrated interactions with various cellular targets, including enzymes and receptors, leading to alterations in cellular processes. These interactions likely influence several biochemical pathways associated with neuroprotection and inflammation reduction.

Biological Activities

Research into the biological activities of this compound has revealed several promising areas:

  • Neuroprotection : Similar compounds have shown potential in protecting neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines or pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other pyridine derivatives to highlight its unique properties:

Compound NameStructure FeaturesBiological Activity
This compoundMethoxy group, methyl substituentPotential neuroprotective and anti-inflammatory effects
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylateHydroxy group instead of methoxyAntioxidant properties
Methyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylateFluorinated phenyl groupEnhanced reactivity and potential antimicrobial activity

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

  • Neuroprotective Studies : Research has indicated that compounds with similar structures can protect against oxidative stress in neuronal cells. For instance, derivatives exhibiting antioxidant properties have been shown to reduce neuronal cell death in vitro.
  • Anti-inflammatory Research : A study on related pyridine derivatives demonstrated their ability to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a pathway through which this compound may exert anti-inflammatory effects .

Q & A

Q. What are the key synthetic routes for Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via a Michael addition reaction between 1-phenyl-3-(4-methoxyphenyl)-prop-2-en-1-one (chalcone derivative) and ethyl acetoacetate under basic conditions. Evidence from X-ray crystallography studies highlights refluxing in methanol with 10% NaOH as the standard protocol, yielding crystalline products suitable for structural analysis . Variations in solvent (e.g., ethanol vs. methanol) or base strength (e.g., KOH vs. NaOH) may alter reaction kinetics and purity. For instance, ethanol evaporation post-reaction facilitates slow crystallization, critical for obtaining high-quality single crystals for diffraction studies .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation employs:

  • X-ray crystallography : Resolves bond lengths, angles, and ring puckering parameters (e.g., cyclohexene sofa conformation with Q = 0.495 Å, Θ = 126.1° ).
  • NMR spectroscopy : Identifies methoxyphenyl (δ ~3.8 ppm for OCH₃) and ester carbonyl (δ ~165–170 ppm for COOEt) groups .
  • IR spectroscopy : Confirms ester C=O stretching (~1700 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
    Discrepancies between computational (DFT) and experimental bond lengths (e.g., C=O vs. observed 1.21 Å) must be reconciled using refinement tools like SHELXL .

Q. What structural features differentiate this compound from related pyridine derivatives?

Comparative analysis with analogs (e.g., Ethyl 2-methylpyridine-3-carboxylate) reveals:

  • Substitution pattern : The 4-methoxyphenyl group at C6 enhances steric bulk and electronic effects, altering reactivity in nucleophilic substitutions .
  • Conformational flexibility : The cyclohexene ring adopts a sofa conformation (vs. planar in simpler analogs), influencing intermolecular interactions like C–H···O hydrogen bonding .
  • Dihedral angles : ~74° between aromatic rings vs. <30° in non-methoxylated derivatives, impacting π-π stacking in crystal lattices .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in molecular geometry predictions?

Discrepancies between computational models (e.g., DFT-optimized bond angles) and experimental X-ray data arise from crystal packing forces. For example:

  • Cyclohexene puckering : Theoretical models often underestimate ring distortion (Q = 0.495 Å experimentally vs. 0.45 Å computationally), necessitating refinement using Cremer-Pople parameters .
  • Hydrogen bonding : C–H···O interactions (2.50–2.65 Å) stabilize the crystal lattice but are absent in gas-phase calculations, requiring multi-molecule simulations .

Q. What methodological approaches optimize pharmacological activity studies for this compound?

  • Target identification : Preliminary docking studies suggest interactions with cyclooxygenase (COX) enzymes, similar to NSAIDs . Validate via:
    • Enzyme inhibition assays : Measure IC₅₀ values using COX-1/2 isoforms.
    • SAR analysis : Compare with sulfonamide analogs (e.g., Ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate) to isolate methoxyphenyl contributions .
  • Metabolic stability : Assess ester hydrolysis rates in liver microsomes to guide prodrug design .

Q. How can structural modifications address synthetic challenges, such as low yields or byproduct formation?

  • Catalyst optimization : Replace NaOH with DBU (1,8-diazabicycloundec-7-ene) to reduce side reactions (e.g., ester hydrolysis) .
  • Protecting groups : Introduce Boc or Fmoc groups at reactive sites (e.g., pyridine nitrogen) during multi-step syntheses .
  • Chromatography-free purification : Leverage crystallization-driven protocols (e.g., ethanol/water mixtures) for scalable production .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting spectroscopic data for this compound?

  • NMR splitting patterns : Overlapping signals (e.g., aromatic protons) require high-field instruments (≥400 MHz) or 2D techniques (COSY, HSQC) .
  • Mass spectrometry : Discrepancies in [M+H]⁺ peaks may arise from in-source fragmentation; use high-resolution MS (HRMS) to confirm molecular formulas .

Q. What computational tools are recommended for modeling this compound’s electronic properties?

  • DFT with dispersion correction : B3LYP-D3/6-311+G(d,p) accurately predicts frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., methanol polarity) on conformational stability .

Structural and Functional Comparisons

Q. How does the methoxyphenyl substituent influence bioactivity compared to halogenated analogs?

  • Electron-donating effects : The methoxy group enhances π-electron density, improving binding to hydrophobic enzyme pockets (e.g., COX-2) vs. electron-withdrawing Cl or NO₂ groups .
  • Metabolic pathways : Methoxylation reduces oxidative deactivation compared to hydroxylated derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate
Reactant of Route 2
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Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate

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